フタロシアニン亜鉛

説明

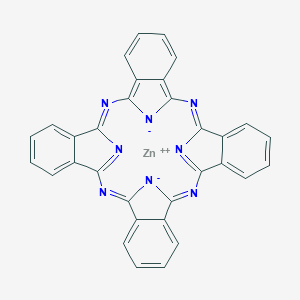

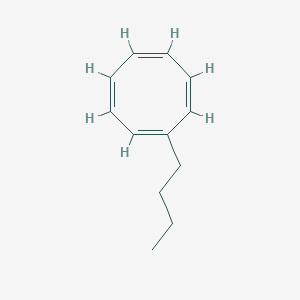

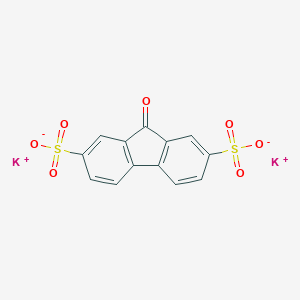

Zinc phthalocyanine is a zinc tetrapyrrole and a metallophthalocyanine. It has a role as a fluorochrome.

科学的研究の応用

光学特性とガスセンシング特性

フタロシアニン亜鉛ベースのナノ薄膜は、その光学特性とガスセンシング特性について広く研究されてきました。これらの薄膜は、ラングミュア・ブロジェット(LB)法を用いて製造され、化学的安定性、耐熱性、およびπ電子共役系が特徴です。 これらの薄膜の屈折率値を特定することができ、これは有害な蒸気の検出における応用にとって重要です .

光起電力用途

再生可能エネルギーの分野では、フタロシアニン亜鉛は、色素増感太陽電池(DSSC)の増感剤として合成および研究されてきました。 近赤外領域に吸収する能力は、窓に統合して太陽エネルギーを利用できる透明で無色の太陽電池に適しています .

光線力学療法(PDT)

フタロシアニン亜鉛は、特にがん治療のための光線力学療法において、生体医薬分野でも重要です。 蛍光と一重項酸素発生などの特性は、光で活性化して治療効果を生み出すことができるため、PDTにおける潜在的な剤として役立ちます .

工業用途

この化合物は、触媒や光導体として、一般的に工業用途に用いられています。 その光増感特性は、さまざまな技術プロセスで活用されており、材料科学の進歩に貢献しています .

光学イメージング

その固有の蛍光のために、フタロシアニン亜鉛は光学イメージングに使用されています。 この用途は、生物学的プロセスの可視化に役立つ科学研究と医療診断の両方で不可欠です .

バンド構造エンジニアリング

フタロシアニン亜鉛は、バンド構造エンジニアリングにおいて潜在的な用途があります。 これは、有機太陽電池やその他の電子デバイスの開発において基本的な材料の電子特性を改変することを含みます .

環境モニタリング

この化合物のガスセンシング能力は、工業用途に限定されず、環境モニタリングにも重要な役割を果たしています。 フタロシアニン亜鉛ベースのセンサーは、揮発性有機化合物(VOC)を検出でき、大気質の評価や汚染物質の検出に貢献します .

非線形光学材料

フタロシアニン亜鉛は、その独特な光物理的特性により、非線形光学材料への応用が検討されています。 これらの材料は、電気通信や情報処理など、さまざまな光学技術に不可欠です .

作用機序

Target of Action

Zinc Phthalocyanine (ZnPc) is a photosensitizer that has been used in various applications, including as a sensing material for harmful vapor detection and in photodynamic therapy (PDT) for cancer treatment . It has been found to target tumor cells and bacteria , which usually bear negative charges on their surface .

Mode of Action

ZnPc interacts with its targets through a host-guest interaction principle . In the context of PDT, ZnPc absorbs light and gets excited to a higher energy state . This excited state can then transfer energy to molecular oxygen, producing reactive oxygen species (ROS) that can damage or kill the target cells .

Biochemical Pathways

The primary biochemical pathway involved in the action of ZnPc is the generation of ROS through the transfer of energy from the excited state of ZnPc to molecular oxygen . These ROS can cause oxidative damage to cellular components, leading to cell death .

Pharmacokinetics

Upon intravenous administration, ZnPc is transported by lipoproteins, specifically low-density lipoproteins (LDL), to tumor tissues rich in lipoprotein receptors . The aggregation state, particle size, and composition of the ZnPc complex can influence its clearance rate from plasma, its maximal concentration in tumor tissue, and its elimination from the liver .

Result of Action

The primary result of ZnPc’s action is the generation of ROS that can cause damage or death to the target cells . In the context of PDT, this can lead to the regression of tumors . In the context of vapor detection, ZnPc can respond to the presence of selected alcohol and ketone vapors .

Action Environment

The action of ZnPc can be influenced by various environmental factors. For example, the aggregation state of ZnPc in the delivery system can affect its clearance rate from plasma and its concentration in target tissues . Additionally, the hydrophobic core of nanoparticles provides an environment where ZnPc can be administered in a monomeric way, reducing aggregation due to π-π stacking interactions .

生化学分析

Biochemical Properties

Zinc Phthalocyanine is known for its photosensitizing properties . It can absorb and emit light in the visible spectrum, especially in the red region of the spectrum . This property makes it a potential candidate for photodynamic therapy (PDT) against cancer cells . The photodynamic efficiency of Zinc Phthalocyanine was studied and compared at different concentrations . It was found that Zinc Phthalocyanine can generate reactive oxygen species that cause damage to tumor tissues .

Cellular Effects

Zinc Phthalocyanine has shown promising utility in medical and electronic applications . In the context of cancer treatment, it has been observed that Zinc Phthalocyanine can induce a significant drop in mitochondrial membrane potential . Moreover, it has a markedly higher effect on mitochondrial respiration . Photodynamic treatment with Zinc Phthalocyanine resulted in the generation of reactive oxygen species, a collapse of the mitochondrial membrane potential, and chromatin condensation, all important hallmarks of apoptosis .

Molecular Mechanism

The mechanism for Zinc Phthalocyanine showing optical-limiting character is related to the first singlet excited-state absorption . Two distinct band peaks in this excited-state absorption spectrum were observed in experiments .

Temporal Effects in Laboratory Settings

Zinc Phthalocyanine has shown to be effective even in hypoxic conditions . It has been observed that Zinc Phthalocyanine inhibits mitochondrial respiration . The intensity of damage was directly related to its concentration .

Dosage Effects in Animal Models

In animal models, it has been observed that Zinc Phthalocyanine can strongly reduce tumor growth over 15 days . The results suggest that Zinc Phthalocyanine can be effective even in hypoxic conditions if a suitable sensitizer is chosen .

Metabolic Pathways

It is known that Zinc Phthalocyanine can generate reactive oxygen species, which can cause damage to tumor tissues .

Transport and Distribution

Zinc Phthalocyanine can be stabilized in purified, naturally secreted extracellular vesicles (EVs), which increases the tumor distribution, selectivity, and efficacy of Zinc Phthalocyanine in colon cancer .

Subcellular Localization

Zinc Phthalocyanine has been observed to localize almost exclusively in mitochondria and lysosomes . This localization property qualifies Zinc Phthalocyanine as a promising photosensitizer for photodynamic therapy .

特性

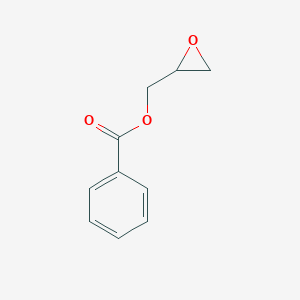

| { "Design of the Synthesis Pathway": "The synthesis pathway for Zinc phthalocyanine involves the reaction of phthalonitrile with Zinc acetate in the presence of a solvent and a catalyst.", "Starting Materials": ["Phthalonitrile", "Zinc acetate", "Solvent", "Catalyst"], "Reaction": [ "Dissolve phthalonitrile in the solvent to form a solution", "Add Zinc acetate to the solution and stir", "Add the catalyst to the solution and heat under reflux for several hours", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent and dry under vacuum", "The resulting product is Zinc phthalocyanine" ] } | |

CAS番号 |

14320-04-8 |

分子式 |

C32H16N8Zn |

分子量 |

577.9 g/mol |

IUPAC名 |

zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |

InChI |

InChI=1S/C32H16N8.Zn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |

InChIキー |

PODBBOVVOGJETB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Zn+2] |

正規SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Zn+2] |

| 14320-04-8 | |

物理的記述 |

Purple powder; [Alfa Aesar MSDS] |

同義語 |

CGP 55 847 CGP-55,847 zinc phthalocyanine zinc(II) phthalocyanine Zn(II)-phthalocyanine Zn-phthalocyanine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: ZnPc, in the context of PDT, primarily targets tumor vasculature and tumor cells. Upon irradiation with light of a specific wavelength, typically in the red region of the visible spectrum, ZnPc transitions to an excited state. This excited ZnPc can then interact with molecular oxygen, generating reactive oxygen species (ROS), predominantly singlet oxygen (1O2). [, , ]

- Direct cell death: ROS can damage cellular components like lipids, proteins, and DNA, leading to tumor cell death. [, ]

- Vascular shutdown: Damage to the tumor vasculature disrupts blood flow, leading to tumor hypoxia and nutrient deprivation, further contributing to tumor regression. []

- Immune response activation: PDT can trigger the release of damage-associated molecular patterns (DAMPs) and pro-inflammatory cytokines, leading to an antitumor immune response. [, ]

A:

- Spectroscopic Data: ZnPcs exhibit characteristic absorption bands in the UV-Vis spectrum, with a strong absorption band (Q-band) in the red/near-infrared region (around 670-700 nm) and a weaker absorption band (B or Soret band) in the blue region (around 350 nm). [, , ]

ANone: The performance and application of ZnPc are significantly influenced by its compatibility and stability under various conditions.

- Solubility: ZnPc, being hydrophobic, exhibits limited solubility in aqueous solutions, which can hinder its bioavailability for biological applications. To address this, researchers have explored various strategies, including the introduction of hydrophilic substituents, encapsulation in nanoparticles, and conjugation to biocompatible polymers. [, , , ]

- Aggregation: ZnPc molecules tend to aggregate in solution, leading to fluorescence quenching and reduced PDT efficacy. Strategies to prevent aggregation include using bulky substituents, incorporating ZnPc into liposomes or micelles, and conjugating it to polymers. [, , , ]

- Stability: The stability of ZnPc can be affected by factors like pH, light exposure, and the presence of oxidizing agents. Studies have shown that modifying the ZnPc structure with specific substituents, such as halogen atoms or electron-withdrawing groups, can enhance its stability. [, , ]

A: ZnPcs have shown promising catalytic properties in various reactions, including oxidation and reduction reactions. Their catalytic activity stems from the ability of the central zinc ion to coordinate with reactant molecules, facilitating electron transfer processes. [, ]

- Photocatalysis: ZnPcs are investigated as photocatalysts for environmental remediation, such as the degradation of organic pollutants in wastewater treatment. Upon light irradiation, they generate ROS that can degrade pollutants into less harmful substances. [, ]

- Organic Synthesis: ZnPcs can catalyze various organic reactions, including oxidation reactions like the epoxidation of alkenes and reduction reactions like the hydrogenation of nitro compounds. []

A: Computational chemistry plays a crucial role in understanding and predicting the properties and behavior of ZnPc derivatives. Techniques such as density functional theory (DFT) and molecular dynamics simulations are widely employed. [, , ]

- Structure optimization: Computational methods help determine the most stable geometry of ZnPc derivatives, providing insights into their packing behavior and aggregation tendencies. [, ]

- Electronic structure prediction: DFT calculations predict the energy levels of molecular orbitals (HOMO and LUMO) in ZnPc derivatives, which are crucial parameters influencing their optical and electronic properties. []

- QSAR modeling: Quantitative structure-activity relationship (QSAR) studies correlate the structural features of ZnPc derivatives with their biological activities, aiding in the rational design of new compounds with improved potency and selectivity. [, ]

- Mechanistic studies: Computational methods can elucidate the reaction mechanisms of ZnPc-catalyzed reactions, providing valuable information for optimizing reaction conditions and designing more efficient catalysts. []

A: The structure of ZnPc significantly influences its activity, potency, and selectivity. Modifications at the peripheral and axial positions of the macrocycle can significantly alter its properties. [, ]

- Hydrophilic substituents: Introducing hydrophilic groups, such as sulfonates, carboxylates, or polyethylene glycol (PEG) chains, enhances water solubility and bioavailability for biological applications. [, ]

- Halogenation: Fluorination or chlorination of the ZnPc ring can influence its electron density, aggregation behavior, and stability. [, ]

- Axial ligands: Coordinating axial ligands to the central zinc ion can alter the photophysical properties of ZnPc, such as absorption and emission spectra, and influence its interaction with biological targets. [, ]

- Conjugation: Conjugating ZnPc to other molecules, such as nanoparticles, polymers, or targeting moieties, can enhance its delivery to target tissues, improve stability, and modulate its therapeutic efficacy. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methylbenzo[b]thiophene](/img/structure/B81002.png)